molecular formula C13H17Cl2NO2S B2723242 1-(2,4-dichloro-5-methylbenzenesulfonyl)azepane CAS No. 325812-40-6

1-(2,4-dichloro-5-methylbenzenesulfonyl)azepane

Cat. No.: B2723242
CAS No.: 325812-40-6
M. Wt: 322.24
InChI Key: DHYKDYBDRRFVTB-UHFFFAOYSA-N
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Description

1-(2,4-dichloro-5-methylbenzenesulfonyl)azepane is a chemical compound characterized by the presence of a sulfonyl group attached to an azepane ring

Preparation Methods

The synthesis of 1-(2,4-dichloro-5-methylbenzenesulfonyl)azepane typically involves the reaction of 2,4-dichloro-5-methyl-benzenesulfonyl chloride with azepane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2,4-dichloro-5-methylbenzenesulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-dichloro-5-methylbenzenesulfonyl)azepane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-methylbenzenesulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pathways involved in its action are still under investigation, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(2,4-dichloro-5-methylbenzenesulfonyl)azepane include:

    2,4-Dichloro-5-methyl-benzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    Azepane derivatives: Compounds with similar ring structures but different substituents.

    Sulfonyl azepanes: Compounds with sulfonyl groups attached to azepane rings. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2S/c1-10-8-13(12(15)9-11(10)14)19(17,18)16-6-4-2-3-5-7-16/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYKDYBDRRFVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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